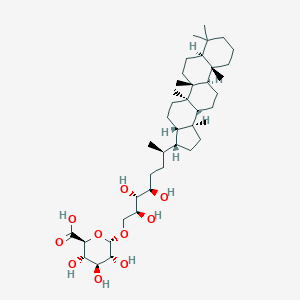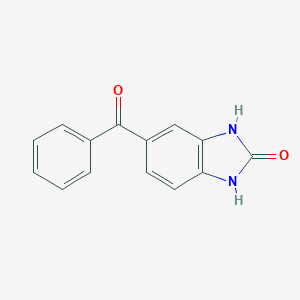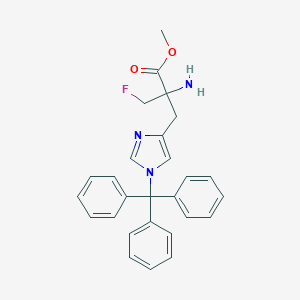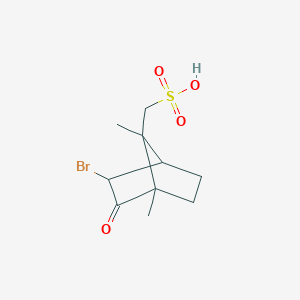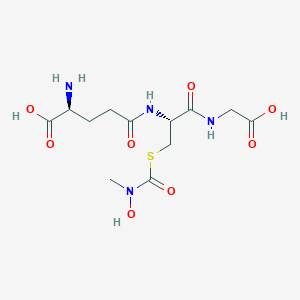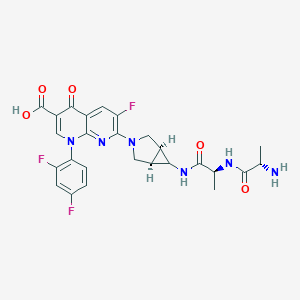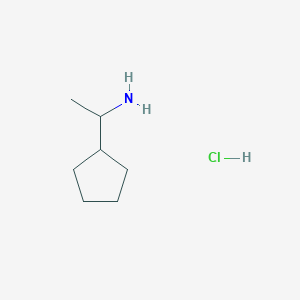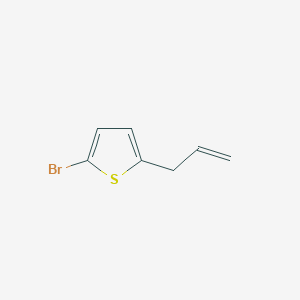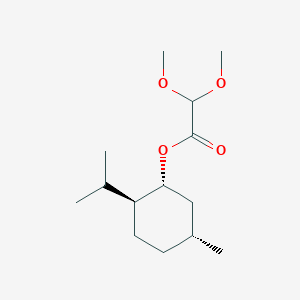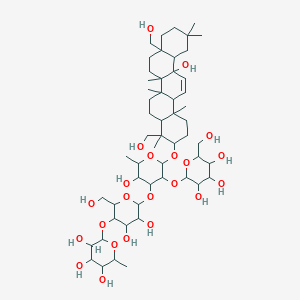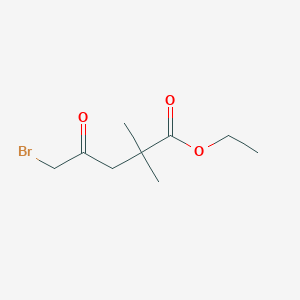![molecular formula C10H11N B117242 4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine CAS No. 147646-29-5](/img/structure/B117242.png)
4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine is a chemical compound that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields. This compound is commonly referred to as CP-47,497, and it is a synthetic cannabinoid that mimics the effects of THC, the active compound in marijuana. CP-47,497 has been studied extensively for its potential use in medicine, as well as for its effects on the human body.
Mecanismo De Acción
CP-47,497 acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes in the body. Specifically, CP-47,497 acts as an agonist for the CB1 and CB2 receptors, which are found throughout the body and are involved in the regulation of pain, inflammation, and immune function.
Efectos Bioquímicos Y Fisiológicos
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to modulate immune function. Additionally, CP-47,497 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-47,497 is its ability to mimic the effects of THC without the psychoactive side effects. This makes it a useful tool for researchers who are studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of CP-47,497 is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on CP-47,497. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, CP-47,497 may have potential applications in the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action of CP-47,497 and its potential therapeutic uses.
Métodos De Síntesis
CP-47,497 is synthesized through a multistep process that involves the use of various chemical reagents and catalysts. The synthesis method for this compound is complex and requires a high level of expertise in organic chemistry. The process involves the use of several intermediate compounds that are synthesized and then combined to form the final product.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential use in medicine. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various medical conditions, including chronic pain, arthritis, and multiple sclerosis. Additionally, CP-47,497 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
147646-29-5 |
|---|---|
Nombre del producto |
4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine |
Fórmula molecular |
C10H11N |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
4-methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-6H,1,3-4H2,2H3 |
Clave InChI |
MCILGCYNTDZBGC-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1CCC2=C |
SMILES canónico |
CC1=CN=CC2=C1CCC2=C |
Sinónimos |
5H-Cyclopenta[c]pyridine,6,7-dihydro-4-methyl-7-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
